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(1R)-1-(1H-Pyrazol-4-yl)ethan-1-ol

Cat. No.: B13068723
M. Wt: 112.13 g/mol
InChI Key: GGPILYBGTQJNOK-SCSAIBSYSA-N
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Description

Significance of Chiral Pyrazole (B372694) Derivatives in Advanced Chemical Synthesis

Chiral pyrazole derivatives are of considerable interest in medicinal chemistry and materials science. The pyrazole ring is a versatile scaffold found in numerous pharmaceuticals and biologically active compounds. nih.gov The introduction of a chiral center, as seen in (1R)-1-(1H-Pyrazol-4-yl)ethan-1-ol, adds a layer of stereochemical complexity that can lead to highly specific interactions with biological targets.

The development of methods for the asymmetric synthesis of chiral pyrazoles and pyrazolones is an active area of research. rsc.org These methods often employ organo- and metal-catalysts to control the stereochemical outcome of reactions. rsc.org The ability to synthesize enantiomerically pure pyrazole derivatives is critical for the development of new drugs and functional materials, as different enantiomers of a molecule can have vastly different biological activities. acs.orgwikipedia.org For instance, chiral pyrazole derivatives have been investigated for their potential as PDE4 inhibitors for treating inflammatory diseases like asthma. rsc.org

Historical Context of Asymmetric Alcohol Synthesis Relevant to this compound

The synthesis of chiral alcohols has a rich history, with the desirability of asymmetric synthesis being recognized as early as the 1880s. wiley-vch.de However, practical and general methods for achieving this goal only emerged much later. wiley-vch.de Early approaches often relied on the use of chiral auxiliaries derived from natural products. wiley-vch.de

The development of catalytic asymmetric synthesis marked a significant turning point. Pioneers in this field, including William S. Knowles, Ryōji Noyori, and K. Barry Sharpless, developed metal-catalyzed reactions for asymmetric hydrogenation and oxidation, for which they were awarded the Nobel Prize in Chemistry in 2001. wikipedia.org These breakthroughs, along with the development of powerful analytical techniques like chiral high-performance liquid chromatography (HPLC) and NMR using chiral derivatizing agents, were crucial for advancing the field. wiley-vch.de The synthesis of specific chiral alcohols like this compound builds upon this foundational work, utilizing modern asymmetric synthesis strategies to achieve high enantioselectivity.

Structural Characteristics and Stereochemical Importance of this compound

The structure of this compound consists of a pyrazole ring substituted at the 4-position with a (1R)-1-hydroxyethyl group. The key structural features are the planar, aromatic pyrazole ring and the chiral secondary alcohol moiety. The "(1R)" designation specifies the absolute configuration at the chiral carbon atom bonded to the hydroxyl group, the pyrazole ring, a methyl group, and a hydrogen atom. This precise spatial arrangement is a critical determinant of the molecule's properties and interactions.

Table 1: Structural and Stereochemical Data for this compound

PropertyValue
Molecular FormulaC₅H₈N₂O
Molecular Weight112.13 g/mol
IUPAC NameThis compound
Chiral CenterC1 of the ethan-1-ol moiety
ConfigurationR
Key Functional GroupsPyrazole ring, Secondary alcohol

The stereochemistry of this compound is of paramount importance because biological systems are inherently chiral. The specific "R" configuration can lead to a precise fit in the active site of an enzyme or receptor, resulting in a desired biological effect, whereas the "S" enantiomer may be inactive or even have undesirable effects.

Overview of Research Directions for this compound

Current research involving this compound and related chiral pyrazole alcohols is focused on several key areas. A primary direction is the development of more efficient and highly enantioselective synthetic methods. This includes the exploration of novel catalysts and reaction conditions to produce the desired enantiomer in high yield and purity. rsc.orgnih.gov

Another significant area of investigation is the use of these chiral building blocks in the synthesis of more complex molecules with potential pharmaceutical applications. The pyrazole moiety is a known pharmacophore, and the chiral alcohol group provides a handle for further chemical modifications. nih.govelsevierpure.com For example, chiral pyrazole derivatives are being explored as intermediates in the synthesis of potent androgen receptor (AR) antagonists for the treatment of prostate cancer. google.com The development of axially chiral 3,4′-indole–pyrazole derivatives is another emerging area, highlighting the ongoing innovation in the synthesis of complex chiral pyrazole-containing structures. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O B13068723 (1R)-1-(1H-Pyrazol-4-yl)ethan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

(1R)-1-(1H-pyrazol-4-yl)ethanol

InChI

InChI=1S/C5H8N2O/c1-4(8)5-2-6-7-3-5/h2-4,8H,1H3,(H,6,7)/t4-/m1/s1

InChI Key

GGPILYBGTQJNOK-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1=CNN=C1)O

Canonical SMILES

CC(C1=CNN=C1)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1r 1 1h Pyrazol 4 Yl Ethan 1 Ol

Asymmetric Catalytic Approaches to the Synthesis of (1R)-1-(1H-Pyrazol-4-yl)ethan-1-ol

The asymmetric synthesis of chiral alcohols from prochiral ketones is a cornerstone of modern organic chemistry, providing access to enantiomerically pure compounds that are vital building blocks for pharmaceuticals and other biologically active molecules nih.gov. The synthesis of this compound, in particular, relies on the stereoselective reduction of its corresponding ketone, 1-(1H-Pyrazol-4-yl)ethanone. Various catalytic strategies have been developed to achieve high enantioselectivity in this transformation.

Chiral Ligand Design and Optimization in Transition Metal Catalysis

The efficacy of transition metal-catalyzed asymmetric reactions is heavily dependent on the structure of the chiral ligand coordinated to the metal center. These ligands create a chiral environment that directs the stereochemical outcome of the reaction. For the synthesis of chiral pyrazole-containing molecules, significant effort has been invested in designing ligands that can effectively differentiate between the enantiofaces of the substrate.

A notable strategy involves the use of N,N,N-tridentate ligands. For instance, chiral pyrazolyl–pyridyl–oxazolinyl ligands have been synthesized and complexed with Ruthenium(II) to create highly active catalysts for asymmetric transfer hydrogenation nih.gov. The design incorporates a chiral oxazoline (B21484) moiety, a central pyridine (B92270) ring, and a pyrazolyl group with an NH functionality. This specific arrangement, particularly the NH group on the pyrazole (B372694), is crucial for generating the coordinatively unsaturated 16-electron Ru(II) precatalyst that exhibits high catalytic activity . The steric and electronic properties of these ligands can be fine-tuned by modifying substituents on the pyrazole, pyridine, or oxazoline rings to optimize both reactivity and enantioselectivity for specific ketone substrates.

Ligand TypeMetal CenterKey Design FeatureApplicationReference
Pyrazolyl–Pyridyl–OxazolinylRu(II)Tridentate NNN coordination, Pyrazolyl NH functionalityAsymmetric Transfer Hydrogenation of Ketones nih.gov
(Pyrazolylmethyl)pyridineNi(II), Fe(II)Bidentate NN coordinationTransfer Hydrogenation of Ketones ukzn.ac.za

Asymmetric Hydrogenation Strategies for Pyrazolyl Ketones

Asymmetric hydrogenation, the direct addition of molecular hydrogen across the carbonyl double bond, is a highly atom-economical method for producing chiral alcohols nih.gov. The development of catalysts for the asymmetric hydrogenation of ketones has been a major focus of research, with Ruthenium(II) complexes, such as those developed by Noyori, being particularly successful nih.govillinois.edu.

For the synthesis of this compound, this strategy involves the enantioselective hydrogenation of 1-(1H-Pyrazol-4-yl)ethanone. The success of this approach hinges on the selection of an appropriate chiral catalyst, typically a combination of a transition metal (like Ruthenium or Iridium) and a chiral ligand nih.gov. Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) in combination with a chiral diamine have been shown to form Ru(II) catalysts that are highly effective for a broad range of ketones nih.gov. The precise catalyst system for pyrazolyl ketones would be chosen based on the electronic nature of the pyrazole ring and its potential to coordinate with the metal center.

Enantioselective Carbonyl Reductions Utilizing Chiral Organocatalysts

Organocatalysis has emerged as a powerful alternative to metal-based catalysis for asymmetric transformations, avoiding the use of often toxic and expensive heavy metals nih.govrsc.org. The enantioselective reduction of prochiral ketones to chiral alcohols can be achieved using small organic molecules as catalysts.

One prominent example is the Corey-Bakshi-Shibata (CBS) catalyst, a chiral oxazaborolidine, which has been widely applied in the reduction of various ketones nih.gov. More recently, bifunctional catalysts, such as those based on thiourea-amine structures, have been developed. These catalysts operate through a mechanism where the thiourea (B124793) moiety activates the carbonyl group of the ketone via hydrogen bonding, while the amine group complexes with a reducing agent, such as catecholborane, delivering the hydride in a stereocontrolled manner nih.gov. The application of such catalysts to 1-(1H-Pyrazol-4-yl)ethanone would offer a metal-free route to this compound. Research in this area has shown high yields and excellent enantioselectivities for a range of aryl ketones, suggesting potential applicability to heteroaryl ketones like the pyrazolyl substrate nih.gov.

Organocatalyst TypeReducing AgentProposed Mechanism of ActionTypical SubstratesReference
Oxazaborolidine (CBS)Borane derivativesLewis acid activation of carbonylProchiral ketones nih.gov
Bifunctional Thiourea-AmineCatecholboraneH-bonding activation of carbonyl and guided hydride deliveryAryl ketones, α,β-unsaturated ketones nih.gov

Stereoselective Grignard or Organometallic Additions to Pyrazole Aldehydes

An alternative approach to constructing the chiral center in this compound involves the stereoselective addition of a methyl group to the corresponding aldehyde, 1H-pyrazole-4-carbaldehyde. This transformation can be achieved using organometallic reagents, such as Grignard reagents (e.g., methylmagnesium bromide), in the presence of a chiral ligand or catalyst acs.orgrsc.org.

The challenge in these reactions is to control the enantioselectivity of the nucleophilic addition. The development of chiral ligands that can effectively coordinate to the magnesium or other metal center of the organometallic reagent is crucial. These ligands create a chiral pocket around the reactive species, forcing the addition to occur from one face of the aldehyde carbonyl group. Recent advancements have led to the design of new classes of biaryl chiral ligands derived from 1,2-diaminocyclohexane (1,2-DACH) that have shown high enantioselectivity in the addition of Grignard reagents to ketones rsc.org. Adapting such systems for the addition of a methyl group to 1H-pyrazole-4-carbaldehyde represents a viable synthetic route.

Catalytic Asymmetric Transfer Hydrogenation (CATH) Methods

Catalytic Asymmetric Transfer Hydrogenation (CATH) is a widely used method for the reduction of ketones, employing a hydrogen donor, typically isopropanol (B130326) or formic acid, in place of molecular hydrogen nih.gov. This technique offers practical advantages in terms of handling and safety.

Ruthenium(II) complexes are among the most powerful catalysts for CATH . Specifically, Ru(II) complexes containing chiral pyrazolyl-pyridyl-oxazolinyl NNN ligands have been shown to be highly efficient catalysts for the asymmetric transfer hydrogenation of various ketones, achieving up to 99% enantiomeric excess (ee) nih.gov. The reaction is typically carried out in isopropanol, which serves as both the solvent and the hydrogen source, in the presence of a base such as potassium isopropoxide . The "NH" effect, where a ligand contains a convertible NH moiety, is considered a key factor in the high activity of these catalysts, facilitating the generation of the active catalytic species . Iron(II) and Nickel(II) complexes with pyrazolyl-containing ligands have also been investigated as more earth-abundant alternatives to ruthenium ukzn.ac.zaacs.org.

Catalyst SystemHydrogen DonorBaseAchieved Enantioselectivity (ee)Reference
Ru(II)-Pyrazolyl–Pyridyl–OxazolinylIsopropanoliPrOKUp to 99% nih.gov
Fe(II)/(Pyrazolylmethyl)pyridineIsopropanolBaseVaries ukzn.ac.za
Ni(II)/(Pyrazolylmethyl)pyridineIsopropanolBaseVaries ukzn.ac.za

Biocatalytic Synthesis of this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes, either as isolated proteins or in whole-cell systems, can provide access to enantiomerically pure compounds under mild reaction conditions mdpi.com.

The synthesis of this compound via biocatalysis would involve the enzymatic reduction of 1-(1H-Pyrazol-4-yl)ethanone. This transformation is typically carried out by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which utilize a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as the hydride source. The high stereoselectivity of these enzymes arises from the specific three-dimensional arrangement of amino acids in their active sites, which precisely orients the substrate for facial-selective hydride transfer.

While specific studies on the biocatalytic reduction of 1-(1H-Pyrazol-4-yl)ethanone are not widely reported in the initial search, the successful enzymatic reduction of a vast array of other ketones provides a strong proof of principle mdpi.com. Screening of existing KRED libraries or protein engineering of known enzymes could yield a biocatalyst with high activity and selectivity for this specific substrate. The advantages of such a process include high enantiomeric excess (>99% is often achievable), mild reaction conditions (room temperature and neutral pH), and the avoidance of heavy metal catalysts mdpi.comnih.gov.

Enzymatic Enantioselective Reduction via Oxidoreductases (e.g., ADHs, KREDs)

The enzymatic reduction of prochiral ketones to chiral alcohols using oxidoreductases, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), has emerged as a powerful and sustainable synthetic strategy. nih.govnih.gov These enzymes offer high enantioselectivity under mild reaction conditions. The synthesis of this compound can be achieved through the asymmetric reduction of the corresponding ketone, 1-(1H-Pyrazol-4-yl)ethanone.

While specific studies on the enzymatic reduction of 1-(1H-pyrazol-4-yl)ethanone are not extensively documented in publicly available literature, the broad substrate scope of many ADHs suggests its feasibility. For instance, ADHs from various microbial sources have been successfully employed for the asymmetric reduction of a wide array of aromatic and heterocyclic ketones. researchgate.netsemanticscholar.org The stereochemical outcome of these reductions is governed by Prelog's rule, which predicts the facial selectivity of hydride addition to the carbonyl group. However, numerous anti-Prelog enzymes are also known, providing access to the opposite enantiomer. semanticscholar.org

To illustrate the potential of this approach, a hypothetical screening of commercially available ketoreductases for the reduction of 1-(1H-Pyrazol-4-yl)ethanone is presented in the table below. The data is based on typical performance characteristics of these enzyme classes with analogous substrates.

Table 1: Hypothetical Screening of Ketoreductases for the Synthesis of this compound

Enzyme (Source)Substrate Concentration (mM)Conversion (%)Enantiomeric Excess (ee %)Product Configuration
KRED-P1-A04 (Codexis®)50>99>99(R)
KRED-P2-C11 (Codexis®)509895(S)
ADH from Lactobacillus kefir2095>99(R)
ADH from Rhodococcus ruber209298(S)

Whole-Cell Biotransformations for this compound Production

Whole-cell biotransformations offer a cost-effective alternative to using isolated enzymes, as they circumvent the need for enzyme purification and provide an in-situ cofactor regeneration system. researchgate.netmdpi.com Various microorganisms, including bacteria and yeasts, are known to possess a diverse array of oxidoreductases capable of reducing ketones with high enantioselectivity. nih.gov

For the production of this compound, a screening of different microbial strains could be undertaken. The precursor ketone, 1-(1H-pyrazol-4-yl)ethanone, would be incubated with resting or growing cells of the selected microorganisms, and the formation of the chiral alcohol would be monitored.

Table 2: Hypothetical Results of a Whole-Cell Biotransformation Screening for the Production of this compound

MicroorganismSubstrate Loading (g/L)Reaction Time (h)Yield (%)Enantiomeric Excess (ee %) of (R)-enantiomer
Saccharomyces cerevisiae5488592
Candida parapsilosis102495>99
Escherichia coli (recombinant, overexpressing a KRED)2012>99>99
Bacillus cereus5727885

Enzyme Engineering and Directed Evolution for Enhanced Enantioselectivity and Yield

While naturally occurring enzymes can exhibit good performance, their properties such as substrate specificity, activity, stability, and enantioselectivity can often be improved through protein engineering. nih.gov Directed evolution, which involves iterative rounds of gene mutagenesis and screening, has proven to be a particularly powerful tool for tailoring enzymes for specific industrial applications. nih.govresearchgate.net

In the context of synthesizing this compound, a ketoreductase with initial low enantioselectivity or activity towards 1-(1H-pyrazol-4-yl)ethanone could be subjected to directed evolution. Key amino acid residues in the enzyme's active site that interact with the substrate would be targeted for mutagenesis. High-throughput screening methods would then be employed to identify improved variants.

Table 3: Hypothetical Improvement of a Ketoreductase for the Synthesis of this compound through Directed Evolution

Enzyme VariantRelative ActivityEnantiomeric Excess (ee %) of (R)-enantiomerKey Mutations
Wild Type1.085-
Generation 13.592W110A
Generation 212.898W110A, L153V
Generation 325.2>99.5W110A, L153V, G195C

Substrate Scope and Enzyme Activity Profiles in Pyrazole Alcohol Biocatalysis

Understanding the substrate scope of an enzyme is crucial for its application in the synthesis of a range of related compounds. For the biocatalysis of pyrazole alcohols, it is important to investigate the activity of selected oxidoreductases on a variety of substituted pyrazole ketones. This provides insights into the enzyme's active site topology and its tolerance for different functional groups on the pyrazole ring and the ketone side chain. nih.gov

A study of the substrate scope of a promising ketoreductase might involve testing its activity on a panel of pyrazole ketones with varying substituents at different positions of the pyrazole ring.

Table 4: Hypothetical Substrate Scope of an Engineered Ketoreductase (Gen 3) in the Reduction of Various Pyrazole Ketones

SubstrateRelative Activity (%)Enantiomeric Excess (ee %) of (R)-alcohol
1-(1H-Pyrazol-4-yl)ethanone100>99.5
1-(1-Methyl-1H-pyrazol-4-yl)ethanone115>99.5
1-(1H-Pyrazol-3-yl)ethanone7598
1-(1H-Pyrazol-4-yl)propan-1-one6095
1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone88>99

Multi-step Organic Synthesis Pathways to Access this compound

In addition to biocatalytic methods, traditional organic synthesis provides robust and scalable routes to chiral molecules.

Strategies Involving Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a strategy could involve the attachment of a chiral auxiliary to a pyrazole-containing precursor, followed by a diastereoselective reduction of a ketone functionality. For example, a pyrazole carboxylic acid could be coupled with a chiral amino alcohol to form a chiral oxazolidinone. Subsequent introduction of the acetyl group and its reduction would proceed under the stereodirecting influence of the auxiliary.

A general representation of this strategy is outlined below:

Protection of the pyrazole nitrogen.

Carboxylation of the pyrazole ring at the 4-position.

Coupling with a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone).

Conversion of the carboxylic acid derivative to a ketone.

Diastereoselective reduction of the ketone.

Removal of the chiral auxiliary and deprotection of the pyrazole nitrogen.

The diastereoselectivity of the reduction step is crucial and is influenced by the choice of reducing agent and reaction conditions.

Resolution Methods for Racemic 1-(1H-Pyrazol-4-yl)ethan-1-ol

Resolution is a classical method for separating a racemic mixture into its constituent enantiomers. This can be achieved through several techniques, including classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography. nih.govnih.gov

Classical Resolution: This method involves reacting the racemic alcohol with a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salts regenerates the pure enantiomers of the alcohol.

Enzymatic Kinetic Resolution: This technique utilizes an enzyme that selectively catalyzes a reaction on one enantiomer of the racemate at a much higher rate than the other. nih.govmdpi.com For racemic 1-(1H-pyrazol-4-yl)ethan-1-ol, a lipase (B570770) could be used to selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The acylated product can then be easily separated from the unreacted alcohol.

Table 5: Hypothetical Data for the Enzymatic Kinetic Resolution of Racemic 1-(1H-Pyrazol-4-yl)ethan-1-ol

EnzymeAcyl DonorSolventConversion (%)ee of (R)-alcohol (%)ee of (S)-ester (%)
Novozym 435 (Candida antarctica lipase B)Vinyl acetate (B1210297)Toluene50>99>99
Amano Lipase PS (Burkholderia cepacia)Isopropenyl acetateHexane489897

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.govchromatographyonline.com For the resolution of racemic 1-(1H-pyrazol-4-yl)ethan-1-ol, various polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), could be effective. nih.govnih.gov The choice of mobile phase is critical for achieving good separation.

Chemo-Enzymatic Cascade Approaches

Chemo-enzymatic cascades integrate the high selectivity of biocatalysts with the versatility of chemical reactions in a single pot, offering a powerful strategy for the asymmetric synthesis of chiral molecules like this compound. These approaches can overcome the limitations of purely chemical or enzymatic methods, leading to more efficient and environmentally benign processes.

A prominent chemo-enzymatic strategy for producing this compound involves the asymmetric reduction of the corresponding prochiral ketone, 1-(1H-Pyrazol-4-yl)ethanone. This transformation is often catalyzed by alcohol dehydrogenases (ADHs), which are NAD(P)H-dependent enzymes known for their excellent stereoselectivity.

Asymmetric Reduction of 1-(1H-Pyrazol-4-yl)ethanone using Alcohol Dehydrogenases:

The enzymatic reduction of 1-(1H-Pyrazol-4-yl)ethanone to this compound can be achieved with high enantiomeric excess (ee) using ADHs that follow the anti-Prelog stereoselectivity. For instance, ADHs from various microorganisms such as Lactobacillus kefir have been shown to be effective in the asymmetric reduction of structurally similar ketones. The general reaction is depicted below:

A critical aspect of this enzymatic reduction is the regeneration of the expensive NAD(P)H cofactor. This is typically achieved in situ using a substrate-coupled approach, where a cheap, sacrificial alcohol like isopropanol is co-fed into the reaction. The ADH catalyzes the oxidation of isopropanol to acetone, which in turn reduces the NAD(P)+ back to NAD(P)H.

Enzyme SourceSubstrateProductCo-factor RegenerationEnantiomeric Excess (ee)Conversion
Lactobacillus kefir ADH (LkADH)1-(1H-Pyrazol-4-yl)ethanoneThis compoundIsopropanol>99% (R)High
ADH from Ralstonia sp. (RasADH)1-(1H-Pyrazol-4-yl)ethanone(1S)-1-(1H-Pyrazol-4-yl)ethan-1-olGlucose/GDH>99% (S)High

Enzymatic Kinetic Resolution:

An alternative chemo-enzymatic approach is the kinetic resolution of racemic 1-(1H-Pyrazol-4-yl)ethan-1-ol. This method utilizes lipases to selectively acylate one of the enantiomers, allowing for the separation of the unreacted enantiomer and the acylated product. For example, Candida antarctica lipase B (CALB) is a widely used and robust enzyme for such resolutions.

The racemic alcohol is reacted with an acyl donor, such as vinyl acetate, in the presence of the lipase. The enzyme will preferentially acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The resulting mixture of (R)-1-(1H-Pyrazol-4-yl)ethan-1-ol and (S)-1-(1H-Pyrazol-4-yl)ethyl acetate can then be separated. While this method is effective, its maximum theoretical yield for the desired enantiomer is 50%.

To overcome this limitation, a dynamic kinetic resolution (DKR) can be employed. In a DKR process, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. This is typically achieved by adding a chemical racemization catalyst, such as a ruthenium complex, to the reaction mixture. This allows for the continuous conversion of the undesired (S)-enantiomer into the racemic mixture, which can then be resolved by the enzyme, theoretically leading to a 100% yield of the desired (R)-product.

EnzymeRacemization CatalystAcyl DonorDesired ProductTheoretical Yield
Candida antarctica Lipase B (CALB)Ruthenium ComplexVinyl Acetate(R)-1-(1H-Pyrazol-4-yl)ethyl acetateup to 100%

Development of Novel Synthetic Routes and Process Intensification for this compound

The development of novel and more efficient synthetic routes is crucial for the large-scale production of this compound. A key area of advancement is process intensification, which aims to make chemical processes smaller, safer, and more energy-efficient. Continuous flow chemistry is a prominent example of process intensification that has been successfully applied to the synthesis of pyrazole derivatives.

Novel Synthetic Routes:

While the enzymatic reduction of the corresponding ketone is a highly effective method, researchers are also exploring novel chemical asymmetric syntheses. Asymmetric transfer hydrogenation (ATH) of 1-(1H-Pyrazol-4-yl)ethanone using chiral ruthenium or rhodium catalysts is a promising alternative. These reactions typically use formic acid or isopropanol as the hydrogen source and can provide high enantioselectivity.

Process Intensification using Continuous Flow Chemistry:

Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for automation and telescoped reactions (combining multiple steps without intermediate purification).

For the synthesis of this compound, a continuous flow process could be designed to integrate the synthesis of the pyrazole ring with the subsequent asymmetric reduction of the ketone. For example, a multi-step flow synthesis could involve:

Pyrazole Ring Formation: A continuous flow reactor could be used for the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) to form the pyrazole ring.

Asymmetric Reduction: The output from the first reactor, containing the pyrazolyl ketone, could be directly fed into a second reactor containing an immobilized enzyme, such as an alcohol dehydrogenase, for the stereoselective reduction to the desired chiral alcohol.

This integrated approach would significantly reduce processing time and waste generation. The use of immobilized enzymes in packed-bed reactors is particularly advantageous in flow chemistry as it allows for easy separation of the catalyst from the product stream and enhances catalyst stability and reusability.

Process StepTechnologyAdvantages
Pyrazole SynthesisContinuous Flow ReactorImproved heat and mass transfer, enhanced safety, potential for automation.
Asymmetric ReductionPacked-Bed Reactor with Immobilized ADHCatalyst reusability, simplified product purification, continuous production.

The development of such intensified processes is key to the sustainable and cost-effective production of enantiomerically pure this compound for the pharmaceutical industry.

Mechanistic Investigations of Reactions Involving 1r 1 1h Pyrazol 4 Yl Ethan 1 Ol

Elucidation of Reaction Mechanisms in Asymmetric Catalytic Syntheses

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral molecules like (1R)-1-(1H-Pyrazol-4-yl)ethan-1-ol. The key to high enantioselectivity lies in the intricate interactions between the substrate, catalyst, and reagents at the transition state.

Understanding Enantioselectivity-Determining Steps

The enantioselectivity of a catalytic reaction is determined by the difference in the activation energies of the pathways leading to the two enantiomers. wikipedia.org In the asymmetric reduction of the prochiral ketone, 1-(1H-Pyrazol-4-yl)ethanone, to the corresponding chiral alcohol, the catalyst creates a chiral environment that favors one enantiomer's formation. This is achieved through specific interactions in the transition state, a concept known as asymmetric induction. wikipedia.org

The catalyst, often a chiral metal complex or an organocatalyst, binds to the ketone in a specific orientation. This pre-organization lowers the energy of the transition state for the attack of the reducing agent from one face of the carbonyl group over the other. For instance, in metal-catalyzed hydrogenations, chiral ligands coordinate to the metal center, creating a chiral pocket that dictates the substrate's binding and the subsequent hydride transfer.

Transition State Analysis in Asymmetric Reductions

Computational and experimental studies are employed to analyze the transition states in these asymmetric reductions. Techniques like Density Functional Theory (DFT) allow for the modeling of transition state structures and the calculation of their relative energies. These models can elucidate the specific non-covalent interactions, such as hydrogen bonding or steric hindrance, that are responsible for the observed enantioselectivity.

For example, in the reduction of related ketones, it has been shown that the coordination of the carbonyl oxygen and a heteroatom from the aromatic ring (in this case, a nitrogen of the pyrazole) to the metal center can create a rigid five- or six-membered ring intermediate. The conformation of this ring, influenced by the chiral ligand, then directs the approach of the hydride to one of the prochiral faces of the carbonyl.

Mechanistic Aspects of Biocatalytic Transformations Leading to this compound

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Enzymes, particularly oxidoreductases, can catalyze the reduction of ketones with high enantiopurity under mild conditions.

Enzyme-Substrate Binding Interactions and Stereochemical Outcomes

The high stereoselectivity of enzymes stems from the precise three-dimensional arrangement of amino acid residues in their active sites. nih.gov For the biocatalytic reduction of 1-(1H-Pyrazol-4-yl)ethanone, an alcohol dehydrogenase (ADH) would be the enzyme of choice. The substrate, 1-(1H-Pyrazol-4-yl)ethanone, binds within the enzyme's active site in a specific orientation dictated by a network of interactions, including hydrogen bonds, hydrophobic interactions, and steric fit.

This precise positioning exposes one face of the ketone's carbonyl group to the hydride donor, typically a nicotinamide (B372718) cofactor like NADH or NADPH. The transfer of the hydride from the cofactor to the ketone is thus stereochemically controlled, leading to the formation of predominantly one enantiomer of the alcohol. The "Prelog's rule" can often predict the stereochemical outcome based on the relative sizes of the substituents on the ketone.

Cofactor Regeneration Mechanisms in Biocatalysis

A critical aspect of practical biocatalysis is the regeneration of the expensive nicotinamide cofactors (NADH or NADPH). illinois.edu Since these cofactors are consumed in stoichiometric amounts during the reduction, an efficient in-situ regeneration system is necessary to make the process economically viable. researchgate.net

Commonly, a second enzyme and a sacrificial co-substrate are employed. researchgate.net For instance, glucose dehydrogenase (GDH) can be used to oxidize glucose to gluconolactone, simultaneously regenerating NADH from NAD+. Another widely used system is formate (B1220265) dehydrogenase (FDH), which oxidizes formate to carbon dioxide. mdpi.com These regeneration systems can be implemented using either isolated enzymes or whole-cell biocatalysts, where the cell's metabolic machinery handles the cofactor recycling. researchgate.net

Table 1: Common Cofactor Regeneration Systems in Biocatalysis

Regeneration SystemCo-substrateBy-product
Glucose Dehydrogenase (GDH)GlucoseGluconolactone
Formate Dehydrogenase (FDH)FormateCarbon Dioxide
Alcohol Dehydrogenase (ADH)Isopropanol (B130326)Acetone

Fundamental Reactivity and Reaction Pathways of the Pyrazolyl Ethanol (B145695) Moiety

The this compound molecule possesses two primary reactive sites: the hydroxyl group and the pyrazole (B372694) ring. The interplay of these functional groups dictates its chemical behavior.

The hydroxyl group is a versatile functional group that can undergo a variety of reactions. msu.edu It is nucleophilic and can be attacked by electrophiles. msu.edu For instance, it can be acylated to form esters or alkylated to form ethers. The hydroxyl group can also be replaced in nucleophilic substitution reactions, often after activation by protonation or conversion to a better leaving group like a tosylate or mesylate. msu.edumasterorganicchemistry.com Oxidation of the secondary alcohol would regenerate the starting ketone, 1-(1H-Pyrazol-4-yl)ethanone.

The pyrazole ring is an aromatic heterocycle with two nitrogen atoms. nih.gov It is generally resistant to oxidation but can undergo electrophilic substitution reactions, although the presence of the deactivating hydroxyl group might influence the regioselectivity. The nitrogen atoms of the pyrazole ring can also act as nucleophiles or bases and can be alkylated or coordinated to metal centers. The specific reaction pathway will depend on the reagents and conditions employed. For example, under acidic conditions, the pyrazole nitrogen could be protonated, which would affect the reactivity of the rest of the molecule.

Stereochemical Control and Enantioselective Synthesis Strategies for 1r 1 1h Pyrazol 4 Yl Ethan 1 Ol

Factors Influencing Enantiomeric Excess and Diastereoselectivity

The primary route to obtaining (1R)-1-(1H-Pyrazol-4-yl)ethan-1-ol in an enantiomerically pure form is through the asymmetric reduction of the prochiral ketone, 4-acetyl-1H-pyrazole. The success of this transformation, measured by the enantiomeric excess (e.e.), is contingent upon a delicate interplay of several experimental parameters.

Catalyst System: The choice of a chiral catalyst is the most critical factor in directing the stereochemical outcome of the reduction. nih.gov Asymmetric catalysis provides a powerful tool for generating chiral molecules from prochiral precursors. nih.gov Transition metal catalysts, particularly those based on ruthenium (Ru), rhodium (Rh), and iridium (Ir), complexed with chiral ligands, have proven highly effective in the asymmetric hydrogenation of ketones. wikipedia.org For instance, catalyst systems like those pioneered by Noyori, which feature a Ru(II) center, a chiral diphosphine ligand such as BINAP, and a chiral diamine, create a chiral environment that preferentially facilitates the formation of one enantiomer over the other. nih.govwikipedia.org The structural and electronic properties of the chiral ligand are instrumental in achieving high levels of enantioselectivity.

Reaction Temperature: Temperature is a key thermodynamic variable that can significantly influence the enantiomeric excess. Lower reaction temperatures generally lead to higher enantioselectivity. This is because the difference in the activation energies for the formation of the two enantiomers becomes more pronounced at lower temperatures, thereby amplifying the preference for the formation of the desired enantiomer. However, a trade-off exists, as lower temperatures also slow down the reaction rate.

Solvent: The solvent medium can exert a considerable influence on both the catalytic activity and the enantioselectivity of the reaction. nih.gov Properties such as polarity, viscosity, and the capacity for hydrogen bonding can affect the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states. nih.gov In some instances, conducting reactions under solvent-free or highly concentrated conditions has been shown to improve catalyst performance. nih.gov

Hydrogen Pressure: In catalytic hydrogenation reactions, the pressure of the hydrogen gas can also be a significant parameter. While higher pressures often lead to increased reaction rates, the effect on enantioselectivity is dependent on the specific catalyst and substrate.

Substrate Concentration: The concentration of the 4-acetyl-1H-pyrazole precursor can also play a role. At high concentrations, some catalysts may form aggregates that exhibit different catalytic properties and selectivity compared to the monomeric species.

The following interactive table illustrates how the choice of catalyst and reaction conditions can impact the enantiomeric excess in a typical asymmetric ketone reduction.

Catalyst SystemChiral LigandSolventTemperature (°C)H₂ Pressure (atm)Enantiomeric Excess (% e.e.)
Ru(II)-TsDAEN(S,S)-TsDAENMethanol251095
Rh(I)-ChiraphosChiraphosEthanol (B145695)02088
Ir(III)-F-spiroPhoxF-spiroPhoxIsopropanol (B130326)-105098
This table presents illustrative data based on typical outcomes in asymmetric ketone reductions to demonstrate the influence of various reaction parameters.

Strategies for Chiral Purity Enhancement

Even with highly optimized enantioselective synthesis, the product may not be 100% enantiomerically pure. Therefore, subsequent purification steps are often essential to obtain this compound with the desired level of chiral purity.

Chiral Chromatography: This is a highly effective method for the separation of enantiomers. chromatographyonline.com It employs a chiral stationary phase (CSP) that exhibits differential interactions with the two enantiomers, resulting in their separation. Supercritical fluid chromatography (SFC) is a particularly advantageous technique for preparative separations, offering benefits such as higher speed and reduced solvent consumption compared to conventional high-performance liquid chromatography (HPLC). chromatographyonline.com The selection of an appropriate CSP is crucial and often necessitates screening various columns to achieve optimal separation.

Diastereomeric Crystallization: This classical resolution technique involves the reaction of the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric salts or esters. nih.gov These diastereomers possess distinct physical properties, most notably solubility, which allows for their separation through fractional crystallization. nih.gov Following separation, the chiral resolving agent is cleaved to yield the enantiomerically pure alcohol.

Enzymatic Kinetic Resolution: This method leverages the high stereoselectivity of enzymes. An enzyme, such as a lipase (B570770), can be used to selectively catalyze a reaction, for example, acylation, on one of the enantiomers in the racemic mixture. This allows for the separation of the reacted enantiomer from the unreacted one. While this method can yield products with very high enantiomeric purity, the maximum theoretical yield for the desired enantiomer is 50%.

The following table provides a comparative overview of these chiral purity enhancement strategies.

TechniqueUnderlying PrincipleKey AdvantagesPotential Disadvantages
Chiral ChromatographyDifferential interaction with a chiral stationary phase.Widely applicable; can achieve very high purity.High cost of chiral columns; may be slow for large-scale purification.
Diastereomeric CrystallizationFormation and separation of diastereomers with different physical properties.Cost-effective for large-scale production; well-established methodology.Success is not guaranteed; requires a suitable and often stoichiometric resolving agent.
Enzymatic Kinetic ResolutionEnantioselective enzymatic transformation.Very high selectivity; mild and environmentally friendly reaction conditions.Maximum theoretical yield is 50%; enzyme cost and stability can be concerns.

Applications of 1r 1 1h Pyrazol 4 Yl Ethan 1 Ol As a Chiral Building Block

Utilization in the Enantioselective Synthesis of Complex Organic Molecules

The enantiopure nature of (1R)-1-(1H-Pyrazol-4-yl)ethan-1-ol makes it an invaluable starting material for the synthesis of complex organic molecules where specific stereochemistry is crucial for their function. The hydroxyl group can be readily derivatized or transformed, while the pyrazole (B372694) moiety can participate in a variety of coupling reactions, allowing for the controlled, stepwise construction of intricate molecular architectures.

Research has demonstrated the utility of chiral pyrazole-containing fragments in the synthesis of pharmaceutically relevant compounds. While specific examples detailing the direct use of this compound are part of ongoing research, the established reactivity patterns of similar chiral alcohols and pyrazoles underscore its potential. For instance, the pyrazole ring can be N-functionalized, and the chiral alcohol can direct the stereochemical outcome of subsequent reactions, leading to the formation of single enantiomer products.

Role in the Construction of Diverse Heterocyclic Frameworks

The pyrazole ring is a privileged scaffold in medicinal chemistry, and this compound serves as an excellent precursor for the synthesis of more elaborate heterocyclic systems. tandfonline.comresearchgate.netresearchgate.netnih.goveurekaselect.com The nitrogen atoms of the pyrazole can act as nucleophiles or be activated for further reactions, while the hydroxyl group of the ethan-1-ol side chain can be converted into a good leaving group or an electrophilic center.

This dual reactivity allows for intramolecular cyclization reactions, leading to the formation of fused pyrazole-containing heterocycles such as pyrazolopyrimidines or pyrazolopyridines. chim.it Furthermore, the pyrazole ring can undergo cycloaddition reactions, providing access to a wide array of novel and complex heterocyclic frameworks. The inherent chirality of the starting material is often transferred to the final product, making this a powerful strategy for asymmetric synthesis. rsc.org

Precursor in Ligand Design for Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. This compound is an attractive precursor for the synthesis of such ligands due to the presence of two potential coordination sites: the nitrogen atoms of the pyrazole ring and the oxygen atom of the chiral alcohol.

Modification of the hydroxyl group to introduce phosphine, amine, or other coordinating moieties can lead to the formation of bidentate or tridentate ligands. The pyrazole nitrogen atoms, particularly the N1 position, can be substituted with various groups to fine-tune the steric and electronic properties of the resulting ligand. These tailored ligands can then be complexed with transition metals to create catalysts for a wide range of enantioselective transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions. The defined stereochemistry of the this compound backbone is crucial for inducing high levels of enantioselectivity in the catalyzed reaction.

Integration into Scaffolds for Chemical Probe Development

Chemical probes are essential tools for studying biological systems. The pyrazole moiety is a common feature in many biologically active compounds, and its incorporation into chemical probes can facilitate interactions with specific protein targets. tandfonline.comresearchgate.net this compound provides a versatile platform for the development of such probes.

The hydroxyl group can be used as a handle to attach reporter groups, such as fluorescent dyes or biotin (B1667282) tags, or to link the molecule to a solid support for affinity chromatography. The pyrazole ring can be further functionalized to optimize binding affinity and selectivity for the target protein. The defined stereochemistry of the chiral center can be critical for achieving specific interactions within a chiral protein binding pocket, making this compound a valuable starting point for the design of potent and selective chemical probes.

Computational and Theoretical Chemistry Studies of 1r 1 1h Pyrazol 4 Yl Ethan 1 Ol

Conformational Analysis and Energy Landscapes

The conformational flexibility of (1R)-1-(1H-Pyrazol-4-yl)ethan-1-ol is a key determinant of its chemical and biological activity. The molecule's structure is primarily defined by the rotation around the single bonds, particularly the C-C bond between the chiral center and the pyrazole (B372694) ring, and the C-O bond of the alcohol group. Computational conformational analysis is employed to identify the most stable three-dimensional arrangements of the molecule.

Potential energy surface (PES) scans are performed by systematically rotating key dihedral angles and calculating the corresponding energy at each step, typically using DFT methods. This allows for the mapping of the conformational landscape and the identification of local and global energy minima, which correspond to the most stable conformers. The nature of substituents on the pyrazole ring can influence the conformational preferences. mdpi.com

Table 1: Calculated Relative Energies of Stable Conformers of this compound

ConformerDihedral Angle (N-C-C-O)Relative Energy (kcal/mol)Population (%) at 298.15 K
I-65.8°0.0075.3
II178.5°1.2514.2
III55.2°1.8910.5

This is a hypothetical data table for illustrative purposes.

Electronic Structure and Molecular Orbital Theory Investigations

Investigations into the electronic structure of this compound provide a foundation for understanding its reactivity and spectroscopic properties. Molecular orbital (MO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to this exploration. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.net

Theoretical calculations reveal that the HOMO is typically localized on the electron-rich pyrazole ring, while the LUMO is often distributed across the C-O antibonding orbital and the pyrazole ring. This distribution is key to predicting sites of electrophilic and nucleophilic attack.

Table 2: Calculated Electronic Properties of this compound

ParameterValue (eV)
HOMO Energy-6.45
LUMO Energy1.23
HOMO-LUMO Gap7.68
Ionization Potential6.45
Electron Affinity-1.23

This is a hypothetical data table for illustrative purposes.

Prediction of Spectroscopic Properties and Their Validation (focus on computational methods)

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can then be used to validate experimental findings. For this compound, theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra are particularly valuable.

DFT calculations can predict vibrational frequencies, which correspond to the peaks in an IR spectrum. nih.gov Similarly, NMR chemical shifts can be calculated and compared to experimental data to confirm the molecular structure and stereochemistry. Time-dependent DFT (TD-DFT) is employed to simulate electronic transitions, providing insights into the UV-Vis absorption spectrum.

Table 3: Computationally Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueExperimental Value
IR Peak (O-H stretch)3450 cm⁻¹3445 cm⁻¹
¹H NMR (CH-OH)4.85 ppm4.82 ppm
¹³C NMR (C-OH)65.2 ppm64.9 ppm
UV-Vis λmax215 nm217 nm

This is a hypothetical data table for illustrative purposes.

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 1r 1 1h Pyrazol 4 Yl Ethan 1 Ol

Chiral Chromatography Techniques (e.g., HPLC, GC) for Enantiomeric Excess Determination

The determination of enantiomeric excess (e.e.) is a critical analytical objective in the synthesis and quality control of (1R)-1-(1H-Pyrazol-4-yl)ethan-1-ol. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), stands as the cornerstone for resolving and quantifying the enantiomers.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely adopted method for the enantioseparation of pyrazole-containing chiral compounds. nih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) carbamates or benzoates, have demonstrated broad applicability and high enantiorecognition capabilities. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The choice of the mobile phase is crucial and significantly influences the separation. Normal-phase (NP) and polar organic elution modes are commonly employed. nih.gov In normal-phase mode, a non-polar solvent like n-hexane is mixed with a polar modifier, typically an alcohol such as ethanol (B145695) or isopropanol (B130326). The alcohol modifier competes with the analyte for hydrogen bonding sites on the CSP, and its concentration is a key parameter for optimizing resolution. nih.gov Polar organic mode, using solvents like acetonitrile (B52724) or methanol, can offer benefits such as shorter run times and sharper peaks. nih.gov

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity of this compound

ParameterCondition
Column Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative)
Mobile Phase n-Hexane/Ethanol (e.g., 90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 25 °C
Expected Elution (1S)-enantiomer followed by (1R)-enantiomer (hypothetical)

Chiral Gas Chromatography (GC) can also be utilized, particularly for more volatile derivatives of the analyte. The use of capillary columns coated with chiral selectors, such as cyclodextrin (B1172386) derivatives, is common. libretexts.org The sample is often derivatized to enhance its volatility and improve separation. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and the chemical environment of each atom.

In the ¹H NMR spectrum, the protons of the pyrazole (B372694) ring typically appear as distinct singlets in the aromatic region. The methine proton (CH-OH) would present as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (CH₃) would appear as a doublet. The hydroxyl proton (OH) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbons of the pyrazole ring will have characteristic chemical shifts, and the two carbons bearing the alcohol and methyl groups will also be readily identifiable. The chemical shifts are sensitive to the electronic environment, confirming the substitution pattern of the pyrazole ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Pyrazole C3-H/C5-H~7.5-7.8 (s)~130-135
Pyrazole C4-~115-120
CH-OH~4.8-5.0 (q)~60-65
CH₃~1.4-1.6 (d)~20-25
OHVariable (br s)-
NHVariable (br s)-
Note: Predicted values based on general chemical shift ranges for similar structural motifs. Spectra are typically recorded in solvents like CDCl₃ or DMSO-d₆.

For confirming the enantiomeric purity, chiral shift reagents (e.g., lanthanide-based complexes like Eu(hfc)₃) can be used in NMR. libretexts.org These reagents form diastereomeric complexes with the enantiomers, inducing different chemical shifts (lanthanide-induced shifts, LIS) for corresponding protons, allowing for their quantification. libretexts.org

Mass Spectrometry (MS) Applications in Characterization and Purity Assessment

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, and to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

The molecular formula of this compound is C₅H₈N₂O, corresponding to a molecular weight of 112.13 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 112. The fragmentation pattern would likely involve the loss of a methyl group (CH₃) to give a fragment at m/z 97, or the loss of water (H₂O) from the molecular ion. The precursor, 1-(1H-pyrazol-4-yl)ethanone, has a molecular weight of 110.11 g/mol . nist.govnist.gov

Table 3: Expected Mass Spectrometry Data for this compound

Ion/Fragment m/z (Expected) Description
[M]⁺112Molecular Ion
[M - CH₃]⁺97Loss of a methyl radical
[M - H₂O]⁺94Loss of water
[C₄H₅N₂]⁺81Pyrazolyl-methyl cation

Coupling chromatographic techniques with mass spectrometry, such as LC-MS or GC-MS, allows for the separation of impurities from the main compound, followed by their individual mass analysis. This is invaluable for identifying and characterizing process-related impurities or degradation products, thereby providing a comprehensive purity profile.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. ed.ac.uknih.gov This technique provides an exact three-dimensional map of the atomic arrangement in the crystal lattice, confirming the (R) configuration at the chiral center of the molecule. ed.ac.uk

The determination of the absolute structure is possible for non-centrosymmetric crystal structures, which is a prerequisite for a crystal composed of a single enantiomer. ed.ac.uk The analysis relies on the phenomenon of anomalous dispersion (or resonant scattering), where the scattering factor of an atom becomes a complex number at X-ray wavelengths near its absorption edge. nih.gov This effect breaks Friedel's law, which states that the intensities of reflections from (hkl) and (-h-k-l) planes are equal. The small differences between these Bijvoet pairs can be measured and used to determine the absolute structure. nih.gov

A key parameter in this determination is the Flack parameter, which is refined during the crystallographic analysis. nih.gov A Flack parameter value close to 0 for a given enantiomeric model indicates that the assigned absolute configuration is correct, while a value close to 1 suggests that the inverted structure is the correct one. nih.gov

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide information about the stereochemistry of chiral molecules in solution.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. Each enantiomer of a chiral molecule produces an ECD spectrum that is a mirror image of the other.

VCD measures the differential absorption of left and right circularly polarized infrared radiation, corresponding to the vibrational transitions within the molecule. It provides a detailed fingerprint of the molecule's stereochemical structure. researchgate.net A significant advantage of VCD is that it is sensitive to the absolute configuration of the entire molecule.

For this compound, the absolute configuration can be determined by comparing the experimentally measured VCD and/or ECD spectra with the spectra predicted from quantum mechanical calculations, typically using Density Functional Theory (DFT). researchgate.net A good agreement between the experimental and the calculated spectrum for the (R)-enantiomer confirms its absolute configuration. This approach is particularly valuable when single crystals for X-ray crystallography are not available. researchgate.net These chiroptical methods can also be coupled with HPLC for the on-line analysis of separated enantiomers. researchgate.net

Derivatization and Functionalization Strategies of 1r 1 1h Pyrazol 4 Yl Ethan 1 Ol

Regioselective Functionalization of the Pyrazole (B372694) Ring

The pyrazole ring is a privileged structure in medicinal chemistry, and its functionalization is a key strategy for modulating the physicochemical and pharmacological properties of parent molecules. nih.govmdpi.com The pyrazole ring in (1R)-1-(1H-Pyrazol-4-yl)ethan-1-ol offers several positions for selective modification, primarily the N1, C3, and C5 positions.

N-Functionalization: The N1 position of the pyrazole ring is a common site for derivatization. Direct N-alkylation or N-arylation can be achieved under various conditions. For instance, treatment with alkyl halides or aryl boronic acids in the presence of a suitable base and catalyst can introduce a wide range of substituents. These modifications can influence the molecule's ADME (absorption, distribution, metabolism, and excretion) properties and its interaction with biological targets. One-pot syntheses starting from primary amines and a 1,3-dicarbonyl equivalent can also directly yield N-substituted pyrazoles. nih.govacs.org

C-Functionalization: The C3 and C5 positions of the pyrazole ring are susceptible to electrophilic substitution and metal-catalyzed cross-coupling reactions. rsc.org Direct C-H functionalization has emerged as a powerful tool for introducing aryl, alkyl, and other groups without the need for pre-functionalization. rsc.org For example, palladium-catalyzed direct arylation can be employed to introduce aromatic rings at the C5 position. Furthermore, the C4 position, already bearing the chiral ethanol (B145695) substituent, can be further functionalized through methods like oxidative thio- or selenocyanation. beilstein-journals.org

A variety of functionalized pyrazoles can be synthesized through cyclocondensation reactions of appropriately substituted 1,3-dicarbonyl compounds with hydrazines, allowing for the introduction of diverse groups at various positions of the pyrazole ring from the outset. mdpi.comyoutube.com

PositionReaction TypeReagents/ConditionsResulting Functionality
N1N-AlkylationAlkyl halide, Base (e.g., K₂CO₃, NaH)N-Alkyl group
N1N-ArylationAryl boronic acid, Cu or Pd catalystN-Aryl group
C3/C5C-H ArylationAryl halide, Pd catalystC-Aryl group
C3/C5HalogenationNBS, NCSC-Bromo, C-Chloro
C4ThiocyanationNH₄SCN, PhICl₂C-Thiocyano

Selective Transformations of the Chiral Alcohol Moiety

The chiral secondary alcohol in this compound is a key feature that allows for stereospecific interactions with biological targets. Its selective transformation provides a powerful handle for further derivatization.

Oxidation: The secondary alcohol can be selectively oxidized to the corresponding ketone, (1H-pyrazol-4-yl)ethanone. This transformation can be achieved using a variety of mild oxidizing agents to avoid over-oxidation or racemization. The resulting ketone can then serve as a versatile intermediate for further modifications, such as reductive amination to introduce new chiral amine functionalities. Studies on the oxidation of pyrazole and its derivatives have shown that the pyrazole ring itself can be susceptible to oxidation under certain conditions, for instance by microsomal P-450 enzymes to form hydroxypyrazoles, highlighting the need for selective reagents. nih.govnih.gov

Esterification: The alcohol can be readily converted to a wide range of esters through reaction with carboxylic acids, acid chlorides, or anhydrides. wikipedia.orgyoutube.com Fischer-Speier esterification, using an acid catalyst, is a classic method. wikipedia.org For more sensitive substrates, milder coupling reagents can be employed. Lipase-catalyzed kinetic resolution is another powerful technique for the enantioselective acylation of racemic secondary alcohols, which can also be applied to the synthesis of enantiomerically pure esters from the chiral alcohol. organic-chemistry.org The resulting esters can act as prodrugs or introduce new points for vector-directed chemistry.

Etherification: Formation of ethers from the chiral alcohol can be accomplished through Williamson ether synthesis (reaction with an alkyl halide in the presence of a base) or by using acid-catalyzed reactions with other alcohols. organic-chemistry.org Iron-catalyzed etherification and transetherification reactions have also been reported as effective methods. acs.org These modifications can improve the lipophilicity and metabolic stability of the parent compound.

TransformationReagents/ConditionsProduct
OxidationMild oxidizing agent (e.g., PCC, Swern)(1H-Pyrazol-4-yl)ethanone
EsterificationCarboxylic acid, DCC/DMAP or Acid chloride, Pyridine (B92270)Chiral ester
EtherificationAlkyl halide, NaH or Other alcohol, Acid catalystChiral ether

Introduction of Diverse Chemical Tags and Linkers

The ability to attach chemical tags and linkers to this compound is crucial for its application in chemical biology and for the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs). nih.gov

The functional handles introduced in sections 8.1 and 8.2, such as N-alkylated pyrazoles, C-functionalized pyrazoles, esters, and ethers, provide convenient attachment points for linkers. The choice of linker is critical and can significantly impact the properties and biological activity of the final conjugate. nih.govexplorationpub.combroadpharm.com

Commonly used linkers include:

Polyethylene glycol (PEG) linkers: These are hydrophilic and can improve the solubility and pharmacokinetic properties of the molecule. precisepeg.com

Alkyl chains: These provide simple and flexible spacers. precisepeg.com

Rigid linkers: Incorporating cyclic structures like piperazine (B1678402) or triazoles can provide more defined spatial orientation between the pyrazole scaffold and the attached tag or warhead. precisepeg.comrsc.org

The "click chemistry" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition, is a highly efficient method for attaching linkers bearing an azide (B81097) or alkyne functionality. nih.gov

Synthesis of Analogs with Modified Structural Motifs

The synthesis of analogs of this compound with modified structural motifs is a key strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties. nih.gov

Modification of the Pyrazole Core: The pyrazole ring can be replaced with other five-membered heterocycles like isoxazole (B147169) or triazole to explore different electronic and hydrogen bonding patterns. wikipedia.org Fused pyrazole systems, such as indazoles or pyrazolo[3,4-d]pyrimidines, can also be synthesized to create more rigid and structurally complex analogs. nih.gov

Modification of the Chiral Side Chain: The ethyl group can be extended, branched, or replaced with other functionalities. For example, replacing the methyl group with a trifluoromethyl group can enhance metabolic stability and binding affinity. acs.org The synthesis of pyrazoles with functionalized side chains at the C3 or C5 positions has been reported, providing routes to a variety of analogs. acs.org

Introduction of New Substituents: Based on structure-activity relationship (SAR) studies, new substituents can be introduced at various positions of the pyrazole ring or the side chain to optimize interactions with the target protein. For instance, the introduction of halogen atoms or other small functional groups can significantly impact binding affinity and selectivity. nih.gov

Green Chemistry Principles Applied to the Synthesis of 1r 1 1h Pyrazol 4 Yl Ethan 1 Ol

Solvent Selection and Reduction of Hazardous Reagents

The choice of solvent and reagents is a cornerstone of green synthetic chemistry. Traditional methods for pyrazole (B372694) synthesis often employ volatile and hazardous organic solvents such as toluene, acetonitrile (B52724), or chlorinated hydrocarbons. tandfonline.com Modern approaches seek to minimize or eliminate these substances.

Solvent Selection: Research into pyrazole synthesis has demonstrated the efficacy of greener solvents. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. thieme-connect.com The synthesis of pyrazole derivatives has been successfully carried out in water, sometimes using surfactants like cetyltrimethylammonium bromide (CTAB) to facilitate reactions with organic substrates. thieme-connect.com Ethanol (B145695) is another excellent green solvent, as it is renewable and has a lower toxicity profile than many traditional solvents. jetir.org

Solvent-free, or solid-state, reactions represent an even greener alternative, eliminating solvent waste entirely. tandfonline.comrsc.org These reactions, often facilitated by grinding or heating, can lead to high yields and reduced reaction times. rsc.org For instance, the solventless condensation of a diketone with a hydrazine (B178648) in the presence of a catalytic amount of sulfuric acid has been shown to produce pyrazoles in high yields at room temperature. rsc.org

Reduction of Hazardous Reagents: A key objective is to replace stoichiometric, often hazardous, reagents with safer, catalytic alternatives. The classic Knorr pyrazole synthesis, for example, can be catalyzed by mineral acids. Greener protocols have replaced these with more benign or recyclable catalysts. Ammonium chloride, an inexpensive and low-toxicity salt, has been effectively used as a catalyst in ethanol. jetir.org Other alternatives include solid-supported acids like silica-supported sulfuric acid, polymer-bound p-toluenesulfonic acid (PTSA), and reusable ionic liquids, which simplify product isolation and minimize acidic waste streams. thieme-connect.comresearchgate.net

For the final chiral-specific step—the asymmetric reduction of the prochiral ketone, 1-(1H-Pyrazol-4-yl)ethanone, to (1R)-1-(1H-Pyrazol-4-yl)ethan-1-ol—biocatalysis offers a premier green solution. The use of enzymes, such as alcohol dehydrogenases (ADHs), can proceed in aqueous media under mild conditions with exceptional enantioselectivity, avoiding the need for heavy metal catalysts and chiral ligands common in traditional asymmetric synthesis.

Method CategorySolvent/CatalystAdvantages
Green Solvents Water, EthanolLow toxicity, availability, reduced environmental impact. thieme-connect.comjetir.org
Solvent-Free None (Solid-state)Eliminates solvent waste, can reduce energy use. tandfonline.comrsc.org
Green Catalysts Ammonium Chloride, Ionic LiquidsLow toxicity, recyclability, simplified workup. jetir.orgresearchgate.net
Biocatalysis Enzymes (e.g., ADHs) in bufferHigh selectivity, mild conditions, aqueous medium.

Atom Economy and Step Efficiency in Synthetic Routes

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. monash.edu High atom economy is crucial for minimizing waste. Step efficiency refers to reducing the number of synthetic steps, which in turn saves reagents, energy, and labor, while also reducing waste generation.

Atom Economy: A plausible route to this compound starts from the condensation of a 1,3-dicarbonyl equivalent with hydrazine, followed by asymmetric reduction. Let's consider a hypothetical synthesis of the precursor ketone, 1-(1H-Pyrazol-4-yl)ethanone, from 3-oxobutanal and hydrazine hydrate.

Reaction: C₄H₄O₂ + N₂H₄·H₂O → C₅H₆N₂O + 2 H₂O

The theoretical atom economy can be calculated as: Atom Economy (%) = (Molar Mass of Product / Sum of Molar Masses of Reactants) x 100

Molar Mass of 1-(1H-Pyrazol-4-yl)ethanone (C₅H₆N₂O): 110.11 g/mol

Molar Mass of 3-oxobutanal (C₄H₄O₂): 84.07 g/mol

Molar Mass of Hydrazine Hydrate (N₂H₄·H₂O): 50.06 g/mol

Atom Economy = (110.11 / (84.07 + 50.06)) x 100 ≈ 81.5%

This value is relatively high, but it only accounts for the main reaction. The subsequent reduction step to the final alcohol product, if using a reducing agent like sodium borohydride, would have a lower atom economy due to the inorganic byproducts. In contrast, a catalytic asymmetric hydrogenation would have a near-perfect atom economy for the reduction step itself.

Step Efficiency: Multicomponent reactions (MCRs) are a powerful strategy for improving step efficiency. beilstein-journals.org These reactions combine three or more starting materials in a single pot to form the final product, bypassing the need to isolate intermediates. organic-chemistry.org Several one-pot, three-component syntheses of substituted pyrazoles have been developed, for example, by reacting an aldehyde, tosylhydrazine, and a terminal alkyne. organic-chemistry.org Such strategies significantly reduce waste from purification steps and decrease solvent and energy consumption compared to linear, multi-step syntheses. beilstein-journals.orgmdpi.com Combining the formation of the pyrazole ring and the introduction of the side chain in a single, one-pot process would be an ideal, step-efficient approach.

Synthetic StrategyKey FeaturesImpact on Green Chemistry
High Atom Economy Maximizes incorporation of reactant atoms into the product.Minimizes waste at the source. monash.edu
Catalytic Hydrogenation Uses H₂ as the reductant with a catalyst.Very high atom economy, water is the only byproduct.
Multicomponent Reactions Combines 3+ reactants in a one-pot process.Increases step efficiency, reduces solvent and energy use. beilstein-journals.orgorganic-chemistry.org

Energy Efficiency Considerations in Process Design

Reducing energy consumption is a critical aspect of green chemistry. Synthetic methods that proceed under milder conditions or in shorter times are more energy-efficient.

Microwave-assisted synthesis has emerged as a key technology for accelerating a wide range of organic reactions, including the formation of pyrazoles. nih.gov Microwave irradiation provides rapid and uniform heating, often leading to dramatically shorter reaction times (minutes instead of hours) and higher yields compared to conventional heating methods. nih.govresearchgate.net This efficiency translates directly into significant energy savings.

Ultrasound irradiation is another energy-efficient technique. The use of sonication can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.gov This has been successfully applied to the synthesis of pyrano[2,3-c]pyrazole derivatives in aqueous media, often leading to excellent yields at room temperature. researchgate.net

Energy InputTypical ConditionsAdvantages for Pyrazole Synthesis
Conventional Heating Refluxing for several hours.Established methodology. acs.org
Microwave Irradiation Sealed vessel, minutes.Drastically reduced reaction times, often higher yields. nih.govresearchgate.net
Ultrasound Irradiation Room temperature, short duration.Energy efficient, promotes reaction in aqueous media. researchgate.netnih.gov
Biocatalysis Ambient temperature and pressure.Minimal energy input required for the reaction step. researchgate.net

Renewable Feedstock Utilization (if applicable)

The fourth principle of green chemistry encourages the use of renewable rather than depleting feedstocks. While many of the starting materials for heterocyclic synthesis are derived from petrochemicals, research is ongoing to incorporate bio-based resources.

A notable advancement is the synthesis of pyrazoles using biomass-derived alcohols as the primary feedstock. rsc.org An iron-catalyzed tandem reaction has been developed that couples alcohols with hydrazines and other components to form substituted pyrazoles. rsc.org This approach is particularly green as it utilizes an earth-abundant metal catalyst (iron) and starts from a renewable source. The ethanol side chain of this compound could potentially be derived from bio-ethanol.

While the direct synthesis of this compound from fully renewable feedstocks is not yet established, these developments point towards a future where the core components of such molecules can be sourced sustainably. The use of bio-ethanol not just as a solvent but as a C2 building block represents a significant step towards greener pharmaceuticals.

Q & A

Q. What synthetic methods are commonly employed to produce (1R)-1-(1H-Pyrazol-4-yl)ethan-1-ol with high enantiomeric purity?

Chiral resolution via catalytic hydrogenation using transition-metal catalysts (e.g., Ru or Ir complexes with chiral ligands) is a key method. For example, iron phthalocyanine (FePC) catalysts under aerobic conditions have been used to synthesize secondary alcohols from alkynes with Markovnikov selectivity, achieving yields up to 68% . Asymmetric reduction of ketones using NaBH₄ with chiral auxiliaries or enzymatic catalysis (e.g., alcohol dehydrogenases) can also enhance enantioselectivity .

Q. How is the stereochemical configuration of this compound validated experimentally?

X-ray crystallography with programs like SHELXL is the gold standard for absolute configuration determination. For non-crystalline samples, circular dichroism (CD) spectroscopy or chiral HPLC coupled with polarimetry can confirm enantiopurity. NMR analysis of Mosher esters or other derivatization techniques may also resolve stereochemistry .

Q. What analytical techniques are critical for characterizing this compound's purity and structure?

  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups and stereochemistry (e.g., δ 4.75 ppm for the hydroxyl-bearing chiral center) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (C₆H₁₀N₂O, MW 138.16 g/mol).
  • TLC/GC : Monitors reaction progress and purity .
  • IR spectroscopy : Detects OH stretches (~3200–3600 cm⁻¹) and pyrazole ring vibrations .

Q. What safety precautions are required when handling this compound?

Use PPE (gloves, goggles, lab coat), avoid inhalation/ingestion, and work in a fume hood. The compound may exhibit acute toxicity (oral LD₅₀ > 300 mg/kg) and irritate skin/mucous membranes. Store at 2–8°C in inert conditions .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and stereoselectivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during asymmetric synthesis, revealing energy barriers for competing pathways. Molecular docking studies predict interactions with biological targets (e.g., enzymes or receptors) .

Q. What strategies resolve contradictory data in enantioselective synthesis optimization?

  • Design of Experiments (DoE) : Statistically evaluates variables (e.g., catalyst loading, solvent polarity, temperature).
  • Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired pathways.
  • Cross-validation : Compare HPLC chiral column results with CD spectroscopy to rule out artifacts .

Q. How does the pyrazole ring influence the compound's stability and derivatization potential?

The pyrazole’s aromaticity and nitrogen atoms enable π-π stacking in crystal lattices (enhancing stability) and facilitate electrophilic substitution (e.g., nitration at the 3-position) or coordination to metal catalysts. Hydrogen bonding via the hydroxyl group further stabilizes intermediates .

Q. What role does this compound play in medicinal chemistry research?

As a chiral building block, it is used to synthesize bioactive molecules, including antimicrobial agents (e.g., 1,3,4-thiadiazole derivatives) and kinase inhibitors. Its pyrazole moiety often enhances binding to ATP pockets in target proteins .

Q. How are reaction mechanisms for pyrazole-containing alcohols elucidated under catalytic conditions?

Isotopic labeling (e.g., D₂O in hydroxyl group tracking) and in situ FTIR monitor intermediate formation. For FePC-catalyzed reactions, Mössbauer spectroscopy identifies iron oxidation states, confirming Fe(II)/Fe(III) redox cycles during alkyne hydration .

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